- Bimetallic tandem catalysis-enabled enantioselective cycloisomerization/carbonyl-ene reaction for construction of 5-oxazoylmethyl α-silyl alcoholChemical Science, 2023, 14(31), 8315-8320,
Cas no 932-31-0 (2-Tolylmagnesium Bromide)

2-Tolylmagnesium Bromide structure
Nome del prodotto:2-Tolylmagnesium Bromide
2-Tolylmagnesium Bromide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Magnesium,bromo(2-methylphenyl)-
- (O)-Tolylmagnesium bromide solution
- magnesium,methylbenzene,bromide
- O-TOLYLMAGNESIUM BROMIDE
- O-TOLYLMAGNESIUM BROMIDE 1M THF
- o-Tolylmagnesium Bromide, 1.0 M solution in THF, SpcSeal
- o-Tolylmagnesium bromide, 2.0 M solution in diethyl ether, in resealable bottle
- 2.0 M solution in diethyl ether ,MkSeal
- 2-Methylphenylmagnesium bromide
- 2-TOLYL MAGNESIUM BROMIDE
- o-TolylMagnesiuM broMide solution
- -Tolylmagnesium bromide solution
- Bromo-o-tolylmagnesium
- 2-Tolylmagnesium bromide
- bromo(2-methylphenyl)magnesium
- o-Methylphenylmagnesium bromide
- o-tolyl magnesium bromide
- C7H7BrMg
- o-Tolylmagnesium bromide, 2M solution in diethyl ether, AcroSeal(R)
- tolylmagnesium bromide
- o-Tolylmagnesiumbromid
- toluylmagnesium bromide
- bromo(o-tolyl)magnesium
- o-tolyl-magnesiumbromide
- 2-toluylmagnesium bromide
- o-toluyl magnesium bromid
- Bromo(2-methylphenyl)magnesium (ACI)
- Magnesium, bromo-o-tolyl- (7CI, 8CI)
- o-Tolylmagnesium bromide (6CI)
- Ortho-methylphenylmagnesium bromide
- 2-Tolylmagnesium Bromide
-
- MDL: MFCD00010350
- Inchi: 1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q;;+1/p-1
- Chiave InChI: DVXDIGKNJYSMFM-UHFFFAOYSA-M
- Sorrisi: Br[Mg]C1C(C)=CC=CC=1
Proprietà calcolate
- Massa esatta: 193.95800
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 9
- Conta legami ruotabili: 0
- Complessità: 145
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- Superficie polare topologica: 0
- XLogP3: niente
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.013 g/mL at 25 °C
- Punto di infiammabilità: −40 °F
- PSA: 0.00000
- LogP: 2.64080
- Solubilità: Non determinato
- Sensibilità: Sensibile all'umidità e all'aria
2-Tolylmagnesium Bromide Informazioni sulla sicurezza
-
Simbolo:
- Prompt:pericoloso
- Parola segnale:Danger
- Dichiarazione di pericolo: H225,H302,H314,H335,H371,H372
- Dichiarazione di avvertimento: P210,P233,P241,P260,P264,P270,P271,P280,P301+P330+P331,P303+P361+P353,P310,P304+P340,P305+P351+P338,P363,P403+P233,P405,P501
- Numero di trasporto dei materiali pericolosi:UN 3399 4.3/PG 1
- Codice categoria di pericolo: R12;R14;R34;R40;R20/21/22
- Istruzioni di sicurezza: S16; S26; S33; S36/37/39; S45
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R12
- Classe di pericolo:3/8
- PackingGroup:II
2-Tolylmagnesium Bromide Dati doganali
- CODICE SA:2931900090
- Dati doganali:
Codice doganale cinese:
2931900090Panoramica:
293190090. Altri composti organici-inorganici. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:6,5%. Tariffa generale:30,0%
Riassunto:
2931900090. altri composti organici inorganici. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:6,5%. Tariffa generale:30,0%
2-Tolylmagnesium Bromide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009951-500ml |
2-Tolylmagnesium Bromide |
932-31-0 | 1.0 M in Tetrahydrofuran | 500ml |
¥553 | 2024-05-20 | |
TRC | T536760-1g |
2-Tolylmagnesium Bromide |
932-31-0 | 1g |
45.00 | 2021-07-16 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T121178-500ml |
2-Tolylmagnesium Bromide |
932-31-0 | 1.0 M in Tetrahydrofuran | 500ml |
¥460.90 | 2023-09-01 | |
abcr | AB142696-100 g |
o-Tolylmagnesium bromide, 17%, 0.9 M in THF; . |
932-31-0 | 17% | 100 g |
€163.60 | 2023-07-20 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1698-100G |
o-Tolylmagnesium Bromide (ca. 17% in Tetrahydrofuran, ca. 0.9mol/L) |
932-31-0 | 100g |
¥460.00 | 2024-04-15 | ||
abcr | AB142696-100g |
o-Tolylmagnesium bromide, 17%, 0.9 M in THF; . |
932-31-0 | 17% | 100g |
€157.20 | 2025-02-13 | |
A2B Chem LLC | AI66185-100g |
o-Tolylmagnesium bromide solution |
932-31-0 | 100g |
$84.00 | 2024-05-20 | ||
A2B Chem LLC | AI66185-100ml |
o-Tolylmagnesium bromide solution |
932-31-0 | 100ml |
$230.00 | 2024-07-18 | ||
A2B Chem LLC | AI66185-500ml |
o-Tolylmagnesium bromide solution |
932-31-0 | 500ml |
$536.00 | 2024-07-18 | ||
TRC | T536760-25g |
2-Tolylmagnesium Bromide |
932-31-0 | 25g |
140.00 | 2021-07-16 |
2-Tolylmagnesium Bromide Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 2 h, rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; rt; 10 min, reflux; 1 h, reflux
Riferimento
- Pushing steric limits in osmium(IV) tetraaryl complexesDalton Transactions, 2022, 51(27), 10558-10570,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 30 min, rt; 1 h, reflux; cooled
Riferimento
- Diastereodivergent synthesis of chromeno[2,3-b]chromenes by tuning all of the reactivity centers of isocyanoacetateChemical Communications (Cambridge, 2022, 58(44), 6433-6436,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: 1,2-Dibromoethane , Tetrahydrofuran ; rt; 10 min, reflux; 1 h, reflux
Riferimento
- An improved route to osmium(IV) tetraaryl complexesChemRxiv, 2020, 1, 1-11,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 3 h, rt
Riferimento
- Synthesis of Sulfur-Containing Oxindoles by Photoinduced Alkene Difunctionalization via Sulfur 1,2-RelocationOrganic Letters, 2023, 25(5), 750-755,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 3 h
Riferimento
- Redox-neutral access to 3,3'-disubstituted oxindoles via radical coupling reactionsOrganic Chemistry Frontiers, 2022, 9(15), 4164-4170,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; reflux
Riferimento
- Ultralong room temperature phosphorescence and ultraviolet fluorescence from simple triarylphosphine oxidesJournal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2022, 10(23), 9124-9131,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Magnesium , Lithium chloride Solvents: Tetrahydrofuran ; rt; 15 - 30 min, rt
Riferimento
- A Convenient Synthesis of Benzonitriles via Electrophilic Cyanation with N-CyanobenzimidazoleChemistry - A European Journal, 2010, 16(16), 4725-4728,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ; 2 min, heated; 3 h, 0 °C; 30 min, 0 °C
Riferimento
- Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes from [1.1.1]PropellaneAngewandte Chemie, 2017, 56(41), 12774-12777,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: 1,2-Dibromoethane , Magnesium Solvents: Tetrahydrofuran ; rt; 1 h, rt
Riferimento
- Dual nickel photocatalysis for O-aryl carbamate synthesis from carbon dioxideJournal of Organic Chemistry, 2023, 88(6), 3822-3829,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 3 h, rt → 70 °C
Riferimento
- Synthesis of Chiral Diarylmethylamines by Cobalt-Catalyzed Enantioselective C-H AlkoxylationAngewandte Chemie, 2023, 62(28),,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; rt; 1 h, rt
Riferimento
- Silylium-Ion-Promoted Skeletal Reorganization of β-Silylated Cyclopropanes Bearing an Allyl Group at the Silicon Atom Coupled with Intermolecular Formation of a Quaternary Carbon AtomACS Catalysis, 2022, 12(19), 12310-12314,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; heated; 2 h, reflux
Riferimento
- Asymmetric hydrogenation of 1,1-diarylethylenes and benzophenones through a relay strategyNature Communications, 2023, 14(1),,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: 1,2-Dibromoethane , Tetrahydrofuran ; rt; 1 h, 40 °C
Riferimento
- Asymmetric Synthesis of Chiral Sulfimides through the O-Alkylation of Enantioenriched Sulfinamides and Addition of Carbon NucleophilesAngewandte Chemie, 2023, 62(16),,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Diethyl ether , Tetrahydrofuran ; rt; rt → 50 °C
Riferimento
- Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric HydrogenationOrganic Letters, 2023, 25(20), 3644-3648,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Riferimento
- Tris(pentafluorophenyl)borane-Catalyzed Stereospecific Bromocyanation of Styrene Derivatives with Cyanogen BromideOrganic Letters, 2023, 25(14), 2537-2542,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Riferimento
- Carbonylative Co- and Terpolymerizations of 10-Undecen-1-ol: A Route to Polyketoesters with Tunable CompositionsACS Catalysis, 2022, 12(23), 14629-14636,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; heated; reflux
Riferimento
- Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C-H Hiyama Cross-Coupling in WaterOrganic Letters, 2022, 24(28), 5029-5033,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 20 min, reflux; 6 h, reflux
Riferimento
- Enantioselective Construction of Sila-bicyclo[3.2.1] Scaffolds Bearing Both Carbon- and Silicon-StereocentersACS Catalysis, 2022, 12(22), 13999-14005,
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 2 min, rt
1.2 Solvents: Tetrahydrofuran ; 3 h, rt; 30 min, rt
1.2 Solvents: Tetrahydrofuran ; 3 h, rt; 30 min, rt
Riferimento
- Visible-Light-Induced Aerobic Oxidation of Tertiary Silanes to Silanols using Molecular Oxygen as an OxidantSynthesis, 2023, 55(5), 765-772,
2-Tolylmagnesium Bromide Preparation Products
2-Tolylmagnesium Bromide Letteratura correlata
-
1. Oxoaryls of rhenium-(V) and -(VI) and osmium(VI). X-Ray crystal structures of dimesityldioxorhenium(VI), tetramesityloxorhenium(VI), and dimesityldioxoosmium(VI)Pericles Stravropoulos,Peter G. Edwards,Torsten Behling,Geoffrey Wilkinson,Majid Motevalli,Michael B. Hursthouse J. Chem. Soc. Dalton Trans. 1987 169
-
Joseph M. Parr,Clarissa Olivar,Thomas Saal,Ralf Haiges,Michael S. Inkpen Dalton Trans. 2022 51 10558
-
Jianming Yan,Naohiko Yoshikai Org. Chem. Front. 2017 4 1972
-
4. 408. The action of grignard reagents on desyl chloride. Part I. Aryl grignard reagentsRobert Roger,Alexander McGregor J. Chem. Soc. 1934 1850
-
5. 102. The synthesis of substituted benzoins and of deoxybenzoinsRobert Roger,Alexander McGregor J. Chem. Soc. 1934 442
932-31-0 (2-Tolylmagnesium Bromide) Prodotti correlati
- 2138130-59-1(5-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridin-3-amine)
- 1937231-28-1(N-hydroxy-2-(pyrrolidin-3-yl)ethanimidamide)
- 1170797-09-7(1-(4-fluorophenyl)methyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)urea)
- 19157-81-4(3-(4-Nitrophenoxy)aniline hydrochloride)
- 63877-54-3(2,4,6-Triisopropylbenzenesulfonic acid sodium salt)
- 134790-39-9(2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine)
- 1896721-41-7(2-(piperidin-4-yl)methyl-5-(trifluoromethyl)pyridine)
- 1805199-19-2(2-(Difluoromethyl)-6-hydroxy-5-methyl-3-nitropyridine)
- 933674-40-9(2-(2-Ethylphenyl)cyclopentan-1-ol)
- 23410-19-7(3-Amino-4-methyl-N-3-(trifluoromethyl)phenylbenzamide)
Fornitori consigliati
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
